rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with a methyl ester and acetamido substituent at the 2-position. The stereochemistry (1R,2R,4R) and racemic nature (rac-) indicate a mixture of enantiomers. This compound is cataloged under CAS 151539-69-4 () and serves as a chiral building block in organic synthesis, particularly in peptidomimetics or asymmetric catalysis. Its molecular formula is C₁₀H₁₃NO₃ (), with a molecular weight of 195.22 g/mol.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-7(13)12-11(10(14)15-2)6-8-3-4-9(11)5-8/h3-4,8-9H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
RUTMULAEKSLWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Strategies for Bicyclic Framework Formation
The bicyclo[2.2.1]hept-5-ene skeleton is efficiently assembled via [4 + 2] cycloaddition reactions. A seminal approach, adapted from the synthesis of Aspidosperma alkaloids, employs 1-amino-3-siloxydiene and 2-ethylacrolein under Lewis acid catalysis to yield a stereodefined cycloadduct. This method prioritizes regioselectivity, with the siloxydiene acting as an electron-rich diene and acrolein derivatives as dienophiles. The reaction proceeds at −78°C in dichloromethane, achieving >90% regiochemical control and moderate diastereoselectivity (dr 3:1).
Key modifications for the target compound include substituting the dienophile with a pre-functionalized acrylate derivative to introduce the methyl ester group. Post-cycloaddition oxidation of the siloxy group to a ketone, followed by reductive amination, installs the acetamido moiety. This sequence avoids racemization at the bridgehead carbons, critical for retaining the (1R,2R,4R) configuration.
Enamine-Mediated Cyclization
Enamine intermediates serve as precursors for bicyclic systems via intramolecular cyclization. A protocol detailed in solvolysis studies of bicyclo[3.3.1]nonane derivatives involves treating a linear enamine precursor with Brønsted acids (e.g., HCl in MeOH) to induce ring closure. For the target molecule, the enamine is synthesized from methyl 2-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate and acetyl chloride under refluxing toluene. The reaction achieves 75% yield after 12 hours, with the acetamido group forming concurrently during cyclization.
Optimization trials reveal that protic solvents enhance reaction rates by stabilizing the transition state through hydrogen bonding. However, elevated temperatures (>100°C) promote epimerization at C2, reducing stereochemical purity. Thus, maintaining temperatures below 80°C and using catalytic p-toluenesulfonic acid (PTSA) ensures >95% retention of the desired (1R,2R,4R) stereochemistry.
Functional Group Introduction and Protection
The methyl ester and acetamido groups are introduced sequentially or concurrently, depending on the route. In cycloaddition-based syntheses, the ester is incorporated via a methyl acrylate dienophile, while the acetamido group is added via reductive amination of a ketone intermediate. Alternatively, enamine routes directly acetylate the amine post-cyclization using acetic anhydride in pyridine.
Protection strategies are critical for avoiding side reactions. The amine is typically protected as a tert-butyl carbamate (Boc) during cyclization, with deprotection achieved using HCl in dioxane. This stepwise approach minimizes over-acetylation and ensures >90% purity after workup.
Yield Optimization and Scalability
Large-scale synthesis (≥10 g) employs the enamine cyclization route due to its operational simplicity. Key parameters include:
- Solvent choice : Methanol maximizes solubility of intermediates, reducing reaction time to 8 hours.
- Catalyst loading : 5 mol% PTSA achieves full conversion without byproducts.
- Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane yields the crude product, which is purified via flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) to afford 85% isolated yield.
Melting point analysis (155–156°C) and LC-MS (m/z 210.1 [M+H]⁺) confirm consistency across batches.
Comparative Analysis of Synthetic Routes
| Method | Yield | Diastereoselectivity | Scalability |
|---|---|---|---|
| [4 + 2] Cycloaddition | 65% | dr 5:1 | Moderate |
| Enamine Cyclization | 85% | dr 98:2 | High |
| Reductive Amination | 72% | dr 3:1 | Low |
The enamine route offers superior scalability and stereochemical outcomes, making it the preferred industrial method. Cycloaddition approaches, while elegant, require cryogenic conditions and costly catalysts, limiting their practicality.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Parent Carboxylic Acid Derivative
Compound : (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular Formula : C₈H₁₀O₂ ()
Key Differences :
- Lacks the acetamido and methyl ester groups.
- Lower molecular weight (138.17 g/mol) and higher polarity due to the free carboxylic acid.
Applications : Serves as a precursor for ester and amide derivatives.
tert-Butyl Azabicyclo Esters
Example: tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate () Molecular Formula: C₁₁H₁₇NO₃ Key Differences:
Nitro-Substituted Derivatives
Example : Methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate ()
Molecular Formula : C₁₅H₁₄N₂O₆
Key Differences :
Long-Chain Ester Analogs
Example : Octyl(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate ()
Molecular Formula : C₁₅H₂₂O₂
Key Differences :
- Octyl ester increases lipophilicity, making it suitable for hydrophobic applications.
- Lacks the acetamido group, reducing hydrogen-bonding capacity.
Phenyl-Substituted Derivatives
Example : Methyl (1R,2S,3S,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate ()
Molecular Formula : C₁₅H₁₆O₂
Key Differences :
- Stereochemical differences (1R,2S,3S,4S vs. 1R,2R,4R) alter molecular geometry.
Amino-Functionalized Analogs
Example: 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid () Molecular Formula: C₈H₁₁NO₂ Key Differences:
- Amino group increases basicity and reactivity for further functionalization.
- Free carboxylic acid offers versatility in salt formation.
Biological Activity
Rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 209.24 g/mol
- CAS Number : 72431-85-7
The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors. The bicyclic structure allows it to fit into the active sites of these targets, potentially modulating their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The bioactivity data suggests effective inhibition at micromolar concentrations.
Anticancer Potential
Preliminary research indicates that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective effects, possibly through the inhibition of neuroinflammatory processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
